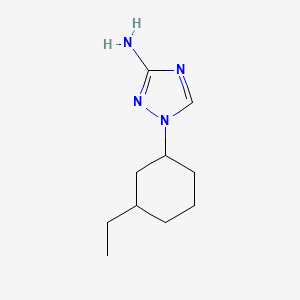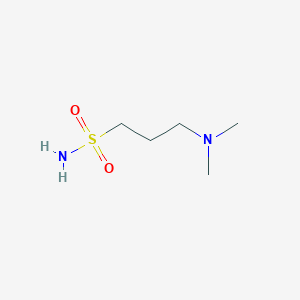
3-(Dimethylamino)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an organic moiety. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetone. The reaction mixture is stirred at low temperatures (around -10°C) for several hours, followed by warming to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Amines and related derivatives.
Applications De Recherche Scientifique
3-(Dimethylamino)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the sulfonamide group.
Dimethylaminopropylamine: Another related compound used in the synthesis of surfactants and other chemicals.
Uniqueness
3-(Dimethylamino)propane-1-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C5H14N2O2S |
|---|---|
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
3-(dimethylamino)propane-1-sulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) |
Clé InChI |
BJCLIJHWFYJQGU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


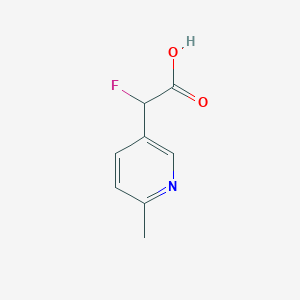
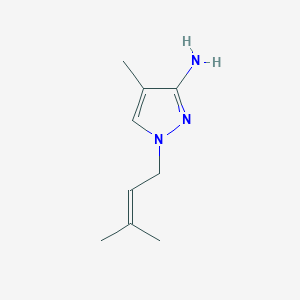
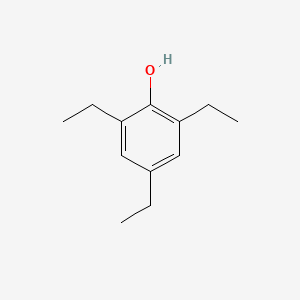

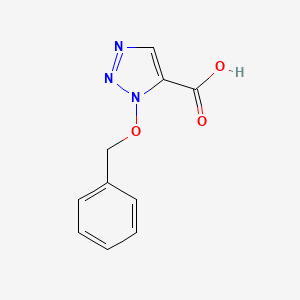
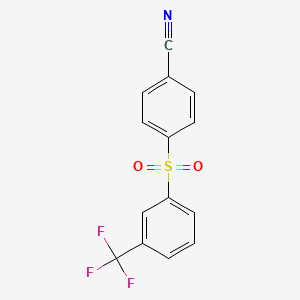
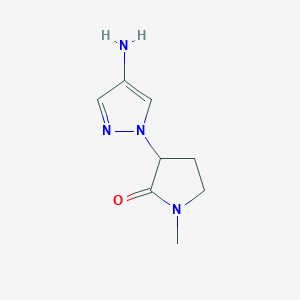
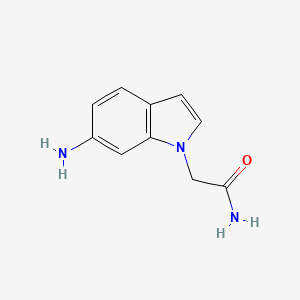
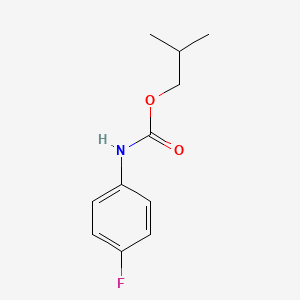
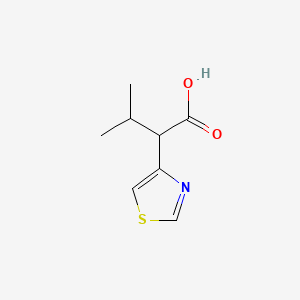

![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

